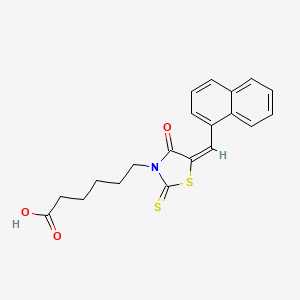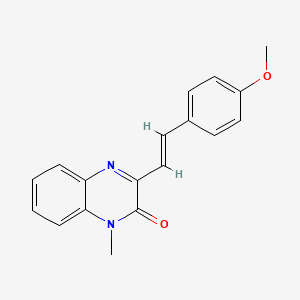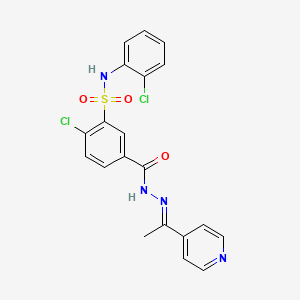![molecular formula C14H9Cl2N3O2 B10817121 (3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B10817121.png)
(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-621571 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure, often a pyrazolo[3,4-b]pyridine, is synthesized through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The introduction of the 3,5-dichloro-2-hydroxyphenyl group is achieved through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of WAY-621571 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
WAY-621571 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
WAY-621571 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving beta2 integrins.
Medicine: Explored for potential therapeutic applications, such as in the treatment of diseases involving immune system modulation.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
WAY-621571 exerts its effects primarily through its action as a beta2 integrin agonist. Beta2 integrins are cell surface receptors involved in cell adhesion and signaling. The compound binds to these receptors, activating them and triggering downstream signaling pathways that can alter cellular functions and lifespan .
類似化合物との比較
Similar Compounds
WAY-100635: A selective serotonin receptor antagonist with different biological targets and applications.
WAY-267464: An oxytocin receptor agonist with distinct therapeutic uses.
WAY-316606: A sclerostin inhibitor used in bone-related research.
Uniqueness
WAY-621571 is unique due to its specific action on beta2 integrins, which sets it apart from other compounds that target different receptors or pathways. Its ability to modulate immune responses and cellular lifespan makes it a valuable tool in both basic and applied research.
特性
分子式 |
C14H9Cl2N3O2 |
|---|---|
分子量 |
322.1 g/mol |
IUPAC名 |
(3,5-dichloro-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-6-9-2-7(5-17-14(9)19-18-6)12(20)10-3-8(15)4-11(16)13(10)21/h2-5,21H,1H3,(H,17,18,19) |
InChIキー |
VOXLBUWOUKPRSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)C3=C(C(=CC(=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)


![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)




![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)




